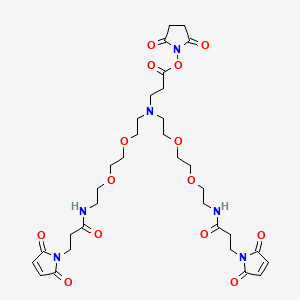
NHS-bis-PEG2-amide-Mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NHS-bis-PEG2-amide-Mal is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its ability to facilitate the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system . It is widely used in scientific research for its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NHS-bis-PEG2-amide-Mal is synthesized through a series of chemical reactions involving the conjugation of N-hydroxysuccinimide (NHS) ester and maleimide groups. The NHS ester reacts with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds, while the maleimide group reacts with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, maleimide, lysine, and sulfhydryl-containing molecules.
Conditions: pH 7-9 for NHS ester reactions and pH 6.5-7.5 for maleimide reactions.
Major Products:
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Aplicaciones Científicas De Investigación
NHS-bis-PEG2-amide-Mal has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mecanismo De Acción
NHS-bis-PEG2-amide-Mal functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells.
Comparación Con Compuestos Similares
NHS-PEG2-Maleimide: Similar structure with a shorter PEG spacer arm.
NHS-PEG4-Maleimide: Contains a longer PEG spacer arm, providing increased flexibility and solubility.
NHS-PEG6-Maleimide: Further extended PEG spacer arm for specific applications requiring longer linkers.
Uniqueness: NHS-bis-PEG2-amide-Mal is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for various applications. Its ability to form stable amide and thioether bonds makes it a versatile tool in the synthesis of PROTACs and other bioconjugates.
Propiedades
Fórmula molecular |
C33H46N6O14 |
|---|---|
Peso molecular |
750.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[bis[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]amino]propanoate |
InChI |
InChI=1S/C33H46N6O14/c40-25(7-13-37-27(42)1-2-28(37)43)34-10-17-49-21-23-51-19-15-36(12-9-33(48)53-39-31(46)5-6-32(39)47)16-20-52-24-22-50-18-11-35-26(41)8-14-38-29(44)3-4-30(38)45/h1-4H,5-24H2,(H,34,40)(H,35,41) |
Clave InChI |
WESJRLOWUQLHTH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCN(CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















